molecular formula C16H11NO3 B6391744 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% CAS No. 1261907-05-4

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95%

Cat. No. B6391744
CAS RN: 1261907-05-4
M. Wt: 265.26 g/mol
InChI Key: DNEIMXPRDFIYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, also known as HNI, is a synthetic organic compound that is used in various scientific applications. HNI is an isonicotinic acid derivative, a type of compound that is found in many naturally-occurring substances, including the alkaloid nicotine. HNI has been used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of nicotine, as well as its mechanism of action. 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has also been used in laboratory experiments to study the effects of nicotine on various biological systems, such as the cardiovascular system. Additionally, 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has been used to study the effects of nicotine on the development and function of the central nervous system.

Mechanism of Action

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% acts on the nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the central and peripheral nervous systems. 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% binds to the nAChR and activates it, resulting in the release of neurotransmitters and hormones. These neurotransmitters and hormones then act on other cells and tissues, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which can lead to improved mood, focus, and concentration. 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has also been shown to increase the release of hormones, such as epinephrine and norepinephrine, which can lead to increased energy and alertness. Additionally, 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% has several advantages for laboratory experiments. First, it is relatively easy to synthesize, making it cost-effective. Second, it is relatively stable, making it suitable for use in a variety of experiments. Third, it has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological systems.
However, there are some limitations to using 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments. First, it is a synthetic compound, so its effects may not be the same as those of naturally-occurring compounds. Second, it is a relatively new compound, so there is still much to be learned about its effects. Finally, it can be toxic at high doses, so it should be used with caution.

Future Directions

There are several potential future directions for research on 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95%. First, further research is needed to better understand its mechanism of action. Second, further research is needed to better understand the biochemical and physiological effects of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95%. Third, further research is needed to better understand the potential therapeutic applications of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95%. Fourth, further research is needed to better understand the potential adverse effects of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95%. Finally, further research is needed to better understand the potential interactions between 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% and other compounds.

Synthesis Methods

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common route involves the reaction of naphthalen-1-yl isonicotinic acid with hydroxylamine hydrochloride. This yields a product of 2-hydroxy-5-(naphthalen-1-yl)isonicotinic acid. Other methods, such as the reaction of naphthalen-1-yl isonicotinic acid with hydrazine hydrate, can also be used.

properties

IUPAC Name

5-naphthalen-1-yl-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEIMXPRDFIYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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